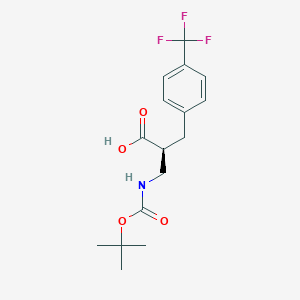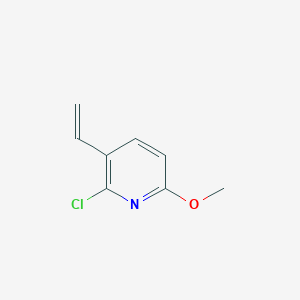![molecular formula C8H5F3N2O B12961623 3-(Trifluoromethyl)benzo[d]isoxazol-7-amine](/img/structure/B12961623.png)
3-(Trifluoromethyl)benzo[d]isoxazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)benzo[d]isoxazol-7-amine is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzo[d]isoxazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions at room temperature . Another approach includes the reaction of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Metal-free synthetic routes are often preferred due to their eco-friendly nature and cost-effectiveness. These methods typically employ catalysts such as 18-crown-6 and potassium carbonate under controlled temperature conditions .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)benzo[d]isoxazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .
Scientific Research Applications
3-(Trifluoromethyl)benzo[d]isoxazol-7-amine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzo[d]isoxazol-7-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: Known for its anticonvulsant properties.
Fluoroisoxazoles: Synthesized using gold-catalyzed tandem cyclization-fluorination, these compounds exhibit diverse biological activities.
Uniqueness
3-(Trifluoromethyl)benzo[d]isoxazol-7-amine stands out due to its trifluoromethyl group, which imparts unique chemical stability and biological activity. This makes it a valuable compound for developing new therapeutic agents and advanced materials .
Properties
Molecular Formula |
C8H5F3N2O |
|---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,2-benzoxazol-7-amine |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-4-2-1-3-5(12)6(4)14-13-7/h1-3H,12H2 |
InChI Key |
LBXVXRYJLGJZBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)ON=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzyl 4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961568.png)
![Benzyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961578.png)




![7-Benzyl-4-(4-fluoro-2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12961602.png)




